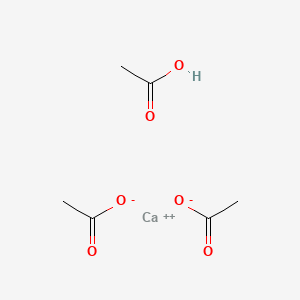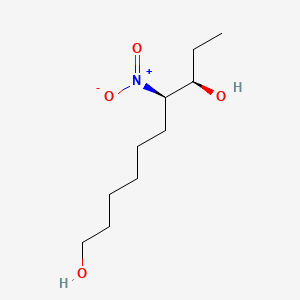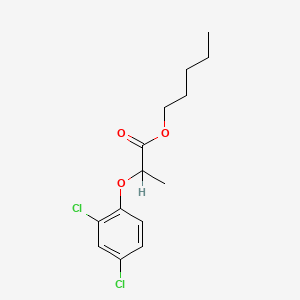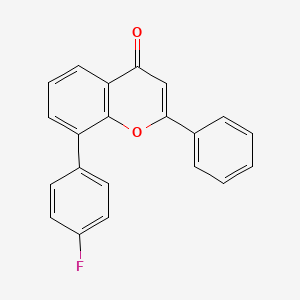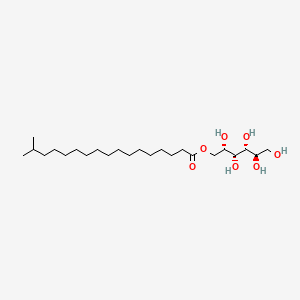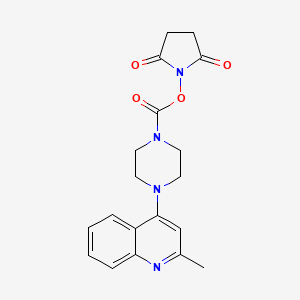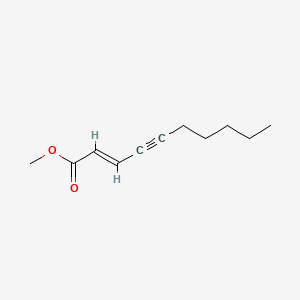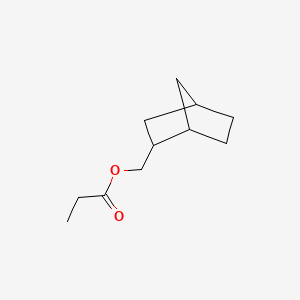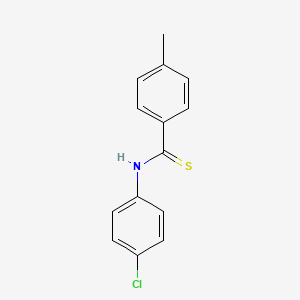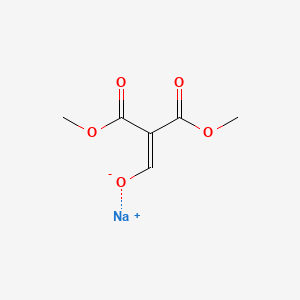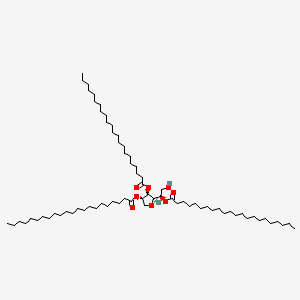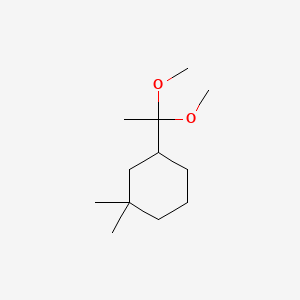![molecular formula C19H29Cl2N3Na2O8 B12643593 disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate CAS No. 1315337-40-6](/img/structure/B12643593.png)
disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate is a complex organic compound that features an imidazole ring substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution with 3,5-Dichlorophenyl Group: The imidazole ring is then substituted with a 3,5-dichlorophenyl group using a suitable halogenation reaction.
Coupling with Amino Acid Derivative: The substituted imidazole is coupled with an amino acid derivative, such as (2S)-2-amino-4-methylpentanoic acid, under peptide coupling conditions.
Formation of Disodium Salt: The final step involves the formation of the disodium salt and the addition of tetrahydrate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the halogenation and coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the carboxylato group.
Substitution: The 3,5-dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the carboxylato group.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring and the 3,5-dichlorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Histidine Derivatives: Compounds like histidine share the imidazole ring structure.
Phenylalanine Derivatives: Compounds with phenylalanine-like structures have similar amino acid backbones.
Uniqueness
Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate is unique due to the combination of the imidazole ring with a 3,5-dichlorophenyl group and an amino acid derivative, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1315337-40-6 |
|---|---|
Molecular Formula |
C19H29Cl2N3Na2O8 |
Molecular Weight |
544.3 g/mol |
IUPAC Name |
disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate |
InChI |
InChI=1S/C19H23Cl2N3O4.2Na.4H2O/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12;;;;;;/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28);;;4*1H2/q;2*+1;;;;/p-2/t16-,17-;;;;;;/m0....../s1 |
InChI Key |
DQASABDNYACHMY-HBGUIONPSA-L |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


